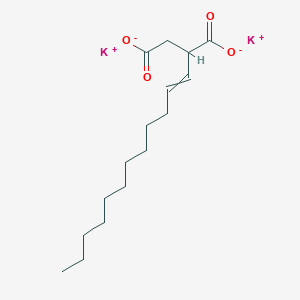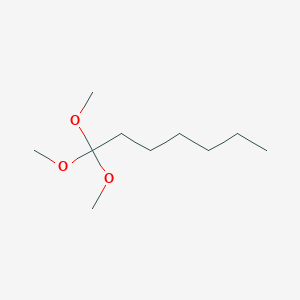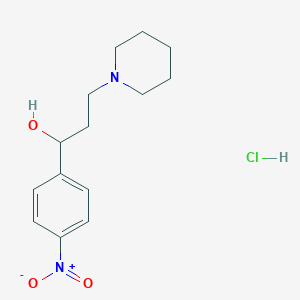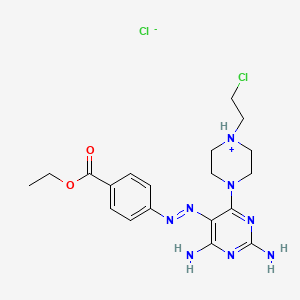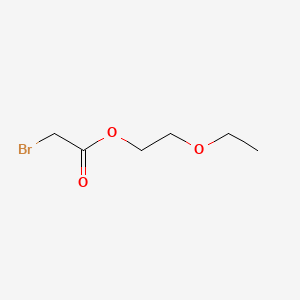
2-Ethoxyethyl bromoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxyethyl bromoacetate is an organic compound with the molecular formula C6H11BrO3. It is a colorless to yellow liquid that is used in various chemical reactions and applications. This compound is known for its reactivity due to the presence of both an ester and a bromine atom in its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethoxyethyl bromoacetate can be synthesized through the esterification of bromoacetic acid with 2-ethoxyethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as distillation, are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxyethyl bromoacetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by nucleophiles, such as amines or thiols, to form substituted products.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield bromoacetic acid and 2-ethoxyethanol.
Reformatsky Reaction: This compound can participate in the Reformatsky reaction, where it reacts with zinc to form a zinc enolate, which then condenses with carbonyl compounds to give β-hydroxy esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction is typically carried out in an organic solvent, such as dichloromethane, at room temperature.
Ester Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide. The reaction is usually performed under reflux conditions.
Reformatsky Reaction: Zinc metal and carbonyl compounds are used as reagents.
Major Products Formed
Nucleophilic Substitution: Substituted esters, such as 2-ethoxyethyl aminoacetate or 2-ethoxyethyl thioacetate.
Ester Hydrolysis: Bromoacetic acid and 2-ethoxyethanol.
Reformatsky Reaction: β-Hydroxy esters.
Applications De Recherche Scientifique
2-Ethoxyethyl bromoacetate has several applications in scientific research:
Organic Synthesis: It is used as an alkylating agent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: This compound is employed in the preparation of polymeric nanoparticles, which can be used as drug carriers in biomedical applications.
Material Science: It is utilized in the synthesis of functionalized materials, such as calixarenes, which have applications in molecular recognition and catalysis.
Mécanisme D'action
The mechanism of action of 2-ethoxyethyl bromoacetate involves its reactivity as an alkylating agent. The bromine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, such as amines and thiols, leading to the formation of substituted products. The ester group in the compound can also undergo hydrolysis, releasing bromoacetic acid and 2-ethoxyethanol .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl bromoacetate: Similar in structure but lacks the ethoxy group.
Methyl bromoacetate: Similar to ethyl bromoacetate but with a methyl group instead of an ethyl group.
Ethyl chloroacetate: Contains a chlorine atom instead of bromine.
Uniqueness
2-Ethoxyethyl bromoacetate is unique due to the presence of the ethoxy group, which can influence its solubility and reactivity compared to other bromoacetates. This structural feature can make it more suitable for specific applications, such as in the synthesis of polymeric materials and functionalized compounds .
Propriétés
Numéro CAS |
56521-73-4 |
|---|---|
Formule moléculaire |
C6H11BrO3 |
Poids moléculaire |
211.05 g/mol |
Nom IUPAC |
2-ethoxyethyl 2-bromoacetate |
InChI |
InChI=1S/C6H11BrO3/c1-2-9-3-4-10-6(8)5-7/h2-5H2,1H3 |
Clé InChI |
PDBWYOYFNRASDC-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


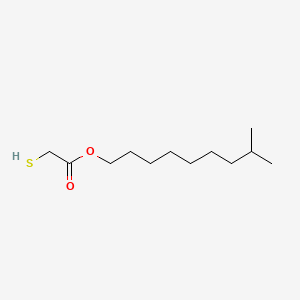
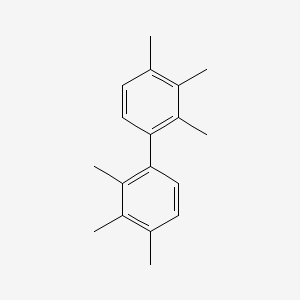
![N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine](/img/structure/B13760902.png)
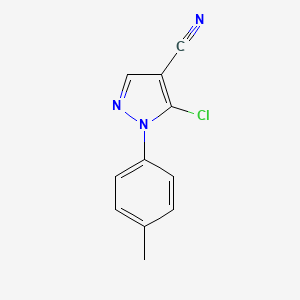

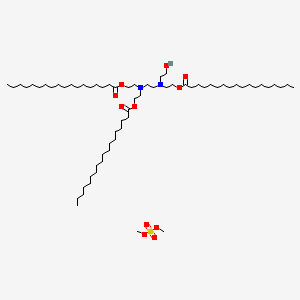
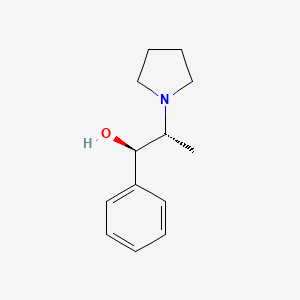
![Ethanol, 2,2'-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis-](/img/structure/B13760931.png)
